1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-8-15-13-19(23-11-6-3-7-12-23)24-18-10-5-4-9-17(18)22-20(24)16(15)14-21/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSCZCXBKQGHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, cytotoxicity assays, and its mechanism of action.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with tubulin and its role as an anthelmintic agent. The compound exhibits properties that interfere with microtubule dynamics, which is crucial for cell division and function.
Anticancer Properties
Recent studies have indicated that derivatives of benzimidazoles, including this compound, demonstrate significant anticancer activity. For instance:
- Cytotoxicity : In vitro studies showed that the compound exhibited IC50 values in the nanomolar range against various cancer cell lines. For example, IC50 values ranged from 34.31 to 39.78 µM in MDA-MB 231 and U87 MG cell lines, indicating potent cytotoxic effects compared to standard treatments like albendazole (ABZ) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB 231 | 34.31 - 39.78 | |
| Albendazole | MDA-MB 231 | 83.1 | |
| Ivermectin | MDA-MB 231 | 40.59 |
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties:
- Efficacy : In studies assessing larvicidal activity against Trichinella spiralis, the compound demonstrated a mortality rate significantly higher than that of standard drugs like ABZ and ivermectin .
Study on Cytotoxicity
A study conducted on various piperazine benzimidazole derivatives highlighted the superior cytotoxic effects of compounds similar to this compound. The findings suggested that modifications in the piperazine moiety significantly enhance biological activity against cancer cells, with specific substitutions leading to improved binding affinities to tubulin .
Combination Therapy Research
Research into combination therapies involving this compound has shown promising results when paired with other agents targeting cancer pathways. Such combinations may enhance therapeutic efficacy and reduce resistance observed with traditional chemotherapy .
Comparison with Similar Compounds
Structural Variations and Molecular Characteristics
The target compound is structurally distinct from analogs through its piperidin-1-yl and 3-propyl substituents. Key comparisons with similar derivatives include:
Based on structural analogs, it is hypothesized to be ~C₂₁H₂₅N₅.
Key Observations :
- Piperidinyl vs.
- Propyl vs. Methyl/Ethyl : The propyl group in the target compound may offer improved membrane permeability compared to shorter alkyl chains (e.g., 3i, 3t) while avoiding excessive hydrophobicity .
- Halogenated vs.
Physicochemical and Pharmacokinetic Properties
- Solubility: The piperidinyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 3v (benzyl-substituted) . Piperazinyl derivatives () may exhibit even higher solubility due to increased basicity.
- Metabolic Stability : Fluorinated (3i) and chlorinated (3t) derivatives resist oxidative metabolism, whereas the target compound’s piperidinyl group may undergo CYP450-mediated oxidation, necessitating further stability studies .
Preparation Methods
Solvent and Catalyst Effects
The choice of solvent and catalyst significantly impacts yields and selectivity. Cyclocondensation reactions performed in DMF under microwave irradiation (100–120°C, 300 W) reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. Catalytic systems such as layered double hydroxides (LDH) on polyacrylic supports enhance the reactivity of α,β-unsaturated carbonyl compounds, achieving >90% conversion in cyclization steps.
Temperature and Time Trade-offs
Lower temperatures (60–80°C) favor the stability of the nitrile group but prolong reaction times. For example, piperidine substitution at 80°C requires 12 hours for completion, whereas increasing the temperature to 100°C reduces the time to 6 hours but risks nitrile hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 1a , β-enaminonitrile | DMF, Et3N, 80°C, 4 h | 85 | One-pot, high regioselectivity | Requires anhydrous conditions |
| Post-synthetic cyanation | 4-Bromo intermediate, CuCN | NMP, 180°C, 24 h | 60–65 | Applicable to late-stage functionalization | High temperature degrades nitrile |
| Buchwald-Hartwig | 1-Bromo core, piperidine, Pd(OAc)2, Xantphos | Toluene, 110°C, 12 h | 65–70 | Broad substrate scope | Costly catalysts, oxygen sensitivity |
Q & A
Q. What are the recommended synthetic methodologies for 1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?
The synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves condensation reactions between benzimidazole-2-acetonitrile and substituted acetoacetates or aldehydes under controlled conditions. For example, reacting benzimidazole-2-acetonitrile with ammonium acetate and ethyl acetoacetate derivatives at 150°C in anhydrous toluene or neat conditions yields intermediates, which are purified via HPLC or recrystallization (e.g., EtOH/DMF mixtures). Yields range from 52% to 90%, with structural confirmation via NMR and HRMS . Adjusting substituents (e.g., piperidin-1-yl or propyl groups) may require tailored precursors and reaction times.
Q. How is structural integrity confirmed for this compound?
Characterization relies on spectroscopic and analytical techniques:
- H/C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.04–8.58 ppm, methyl groups at δ 2.34 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values within ±0.0009 Da) .
- Chromatography : HPLC ensures purity (>95%), while recrystallization minimizes impurities .
Q. What safety protocols are critical during handling?
Key precautions include:
- Storage : Tightly sealed containers in cool, dry, ventilated areas away from oxidizers .
- Exposure Control : Use fume hoods, gloves, and lab coats to avoid inhalation/skin contact.
- Decomposition : Avoid dust generation; hazardous byproducts include carbon/nitrogen oxides .
Advanced Research Questions
Q. How do substituents influence biological activity in pyrido[1,2-a]benzimidazole derivatives?
Structure-activity relationship (SAR) studies reveal that substituents like 4-fluorobenzyl or thiomethyl groups enhance antimicrobial or anticancer activity. For instance, 2-benzyl derivatives with hydroxylphenylamino groups (e.g., SE486-11) show potent cytotoxicity in neuroblastoma models, likely due to improved target binding (e.g., USP5 inhibition) . Systematic substitution at positions 1, 2, and 3, followed by bioassays (e.g., MIC or IC50 determination), can identify pharmacophores.
Q. What crystallographic strategies resolve structural ambiguities in this compound?
High-resolution X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. For twinned crystals or low-resolution data, SHELXD/SHELXE enable robust phasing. Key parameters include:
Q. How can synthetic yield discrepancies (e.g., 52% vs. 90%) be addressed?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (DMF) improve solubility of intermediates.
- Reaction Time : Shorter durations (0.5–1.5 h) reduce side-product formation .
- Purification : Gradient HPLC (C18 columns) or sequential recrystallization enhances purity .
Q. What methodologies evaluate stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
